1,3-Benzothiazole-2-carbonitrile

Catalog No.
S596969
CAS No.
2602-85-9
M.F
C8H4N2S
M. Wt
160.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzothiazole-2-carbonitrile

CAS Number

2602-85-9

Product Name

1,3-Benzothiazole-2-carbonitrile

IUPAC Name

1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H4N2S

Molecular Weight

160.2 g/mol

InChI

InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H

InChI Key

UYHQUNLVWOAJQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C#N

Synonyms

2-cyanobenzothiazole

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C#N

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9), commonly referred to as 2-cyanobenzothiazole (CBT), is a privileged heterocyclic building block predominantly utilized in the synthesis of D-luciferin derivatives and site-specific bioconjugation. The molecule features a highly reactive electrophilic cyano group at the 2-position of the benzothiazole core, which undergoes a highly specific, biocompatible condensation with 1,2-aminothiols, such as D-cysteine or N-terminal cysteine residues. This unique reactivity profile makes CBT an indispensable precursor for the scalable manufacturing of bioluminescent imaging probes and a premier reagent for the CBT-Cys click reaction, offering rapid kinetics and exceptional stability in physiological environments [1].

Generic substitution of 1,3-Benzothiazole-2-carbonitrile with more common analogs like 2-chlorobenzothiazole or unsubstituted benzothiazole fundamentally disrupts downstream synthetic utility. The 2-cyano group is strictly required to undergo the cyclization condensation with 1,2-aminothiols to form the thiazoline ring of luciferin; 2-chlorobenzothiazole cannot perform this condensation and instead requires hazardous, low-yielding cyanation with alkali cyanides under harsh conditions to become useful [1]. Furthermore, substituting CBT with other heteroaryl nitriles, such as 2-cyanopyridine, drastically alters the photophysical properties of the resulting luciferin analogs and significantly reduces the second-order rate constant of the click reaction, making exact procurement of the benzothiazole-2-carbonitrile core mandatory for reproducible probe synthesis and efficient protein labeling[2].

Bioconjugation Reaction Kinetics: CBT-Cys vs. Standard Azide-Alkyne Click

For site-specific protein labeling and bioconjugation, the reaction kinetics of the labeling reagent dictate process efficiency and required equivalents. Procuring 2-cyanobenzothiazole (CBT) for condensation with 1,2-aminothiols (such as cysteine) provides a second-order rate constant (k2) of 14.9 M⁻¹ s⁻¹ under physiological conditions. This is nearly 200 times faster than the conventional strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction, which typically operates at ~7.6 × 10⁻² M⁻¹ s⁻¹ [1]. Buyers selecting CBT over azide-based linkers benefit from dramatically shorter incubation times and lower required molar equivalents.

Evidence DimensionSecond-order rate constant (k2)
Target Compound Data14.9 M⁻¹ s⁻¹ (CBT-Cys condensation)
Comparator Or Baseline~7.6 × 10⁻² M⁻¹ s⁻¹ (Azide/cycloalkyne click reaction)
Quantified Difference~200-fold faster reaction kinetics
ConditionsAqueous physiological conditions (pH 7.4)

Faster kinetics allow for lower reagent equivalents and shorter incubation times in protein labeling, preserving biomolecule integrity and reducing procurement costs for excess reagents.

Luciferin Manufacturing Efficiency: CBT Precursor vs. De Novo Total Synthesis

The commercial production of D-luciferin and its derivatives relies heavily on the procurement of the 2-cyanobenzothiazole core. Traditional de novo total synthesis of D-luciferin without utilizing a pre-formed CBT intermediate requires up to 9 synthetic steps with an overall yield of merely ~9%. In contrast, procuring 2-cyanobenzothiazole allows for direct condensation with D-cysteine, which proceeds in a single step with near-quantitative yields (>90%) [1]. This eliminates the need for complex, multi-step purifications and significantly lowers the cost of goods for bioluminescent probe manufacturing.

Evidence DimensionOverall synthetic yield of D-luciferin
Target Compound Data>90% yield (1 step via CBT condensation)
Comparator Or Baseline~9% yield (9 steps via de novo total synthesis)
Quantified Difference10-fold increase in overall yield and 8-step reduction in process length
ConditionsStandard condensation with D-cysteine vs. multi-step linear synthesis

Procuring the advanced CBT precursor directly bypasses high-loss synthetic steps, drastically improving the economic viability of large-scale luciferin production.

Process Safety and Precursor Suitability: 2-Cyanobenzothiazole vs. 2-Chlorobenzothiazole

When synthesizing substituted benzothiazole probes, buyers must choose between procuring 2-chlorobenzothiazole or the more advanced 2-cyanobenzothiazole. Utilizing 2-chlorobenzothiazole requires an intermediate cyanation step, which necessitates highly toxic reagents (e.g., KCN or NaCN), high temperatures (up to 110 °C), and long reaction times (up to 17 hours), often resulting in variable yields and significant safety overhead. Procuring 2-cyanobenzothiazole directly eliminates this hazardous and bottlenecking cyanation step, streamlining the workflow directly into the high-yielding cysteine condensation phase [1].

Evidence DimensionProcess safety and step count
Target Compound Data0 cyanation steps required; direct use in condensation
Comparator Or Baseline2-Chlorobenzothiazole (Requires toxic KCN/NaCN cyanation at 110 °C)
Quantified DifferenceElimination of 1 highly hazardous synthetic step and associated yield losses
ConditionsIndustrial or laboratory scale probe synthesis

Selecting the cyano-precursor over the chloro-analog removes toxic cyanide handling from the facility, reducing regulatory burden and improving process safety.

Commercial Synthesis of Bioluminescent Imaging Probes

1,3-Benzothiazole-2-carbonitrile is the premier starting material for the commercial manufacturing of D-luciferin and aminoluciferins. The direct condensation of this compound with D-cysteine enables near-quantitative yields, making it the most cost-effective procurement choice for suppliers of in vivo bioluminescence assay kits compared to multi-step de novo synthesis [1].

Site-Specific N-Terminal Protein Labeling (CBT-Cys Click)

Due to its exceptionally fast second-order reaction kinetics (up to 200x faster than standard azide-alkyne click), this compound is utilized for the site-specific labeling of proteins engineered with N-terminal cysteines. This is particularly relevant for attaching fluorophores or radiolabels (e.g., 18F) for PET imaging without disrupting protein folding or requiring large molar excesses of labeling reagent [2].

Biocompatible Immobilization on Solid Supports

The highly specific and stable condensation between 2-cyanobenzothiazole and 1,2-aminothiols is leveraged to immobilize proteins onto glass slides or magnetic nanoparticles. This orientation-controlled immobilization preserves enzyme activity better than random amine-reactive crosslinking, making it ideal for microarray fabrication and diagnostic assay development [3].

XLogP3

2.3

Wikipedia

1,3-benzothiazole-2-carbonitrile

Dates

Last modified: 08-15-2023

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